molecular formula C14H13FN2O2 B6368588 N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide CAS No. 1261895-99-1

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide

Cat. No.: B6368588
CAS No.: 1261895-99-1
M. Wt: 260.26 g/mol
InChI Key: DEGONVYOQCCPQO-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide is a chemical compound that features a benzamide core substituted with an ethyl group, a fluorine atom, and a hydroxypyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the nucleophilic substitution of polyfluoropyridines, where the fluorine atoms are selectively replaced by nucleophiles such as amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridinyl group can yield pyridine ketones, while nucleophilic substitution of the fluorine atom can produce various substituted benzamides .

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the fluorine atom and the hydroxypyridinyl group enhances its potential for various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)10-6-5-9(8-11(10)15)13-12(18)4-3-7-17-13/h3-8,18H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGONVYOQCCPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683167
Record name N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-99-1
Record name N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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